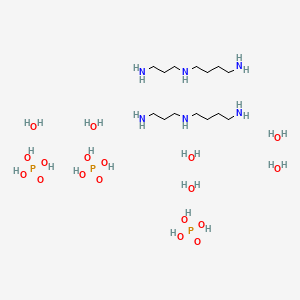

磷酸二亚胺盐六水合物

描述

Spermidine phosphate hexahydrate is a polyamine compound with the chemical formula [NH2(CH2)3NH(CH2)4NH2]2 · 3H3PO4 · 6H2O . It is known for its role in cellular processes such as DNA stabilization, cell growth, and autophagy. Spermidine is naturally found in various organisms, including humans, and is essential for cellular function and growth .

科学研究应用

Spermidine phosphate hexahydrate has a wide range of scientific research applications, including:

作用机制

Target of Action

Spermidine phosphate salt hexahydrate, also known as spermidine, interacts with several targets. These include the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell signaling, redox homeostasis, antibiotic resistance, and polyamine transport .

Mode of Action

Spermidine interacts with its targets in several ways. It inhibits neuronal nitric oxide synthase (nNOS), which plays a role in neurotransmission . It also binds and precipitates DNA, which can be used for the purification of DNA binding proteins . Furthermore, it stimulates T4 polynucleotide kinase activity .

Biochemical Pathways

Spermidine is involved in several biochemical pathways. It is a part of the Methionine Metabolism and Spermidine and Spermine Biosynthesis pathways . It is also known to protect macromolecules involved in physiological and biochemical processes in cells .

Pharmacokinetics

It is known that spermidine is found in almost all tissues in association with nucleic acids .

Result of Action

The action of spermidine results in various molecular and cellular effects. For instance, it is known to enhance the energetic and cytotoxic power of CD8+ T cells . It also plays a role in stabilizing some membranes and nucleic acid structures .

Action Environment

The action of spermidine can be influenced by environmental factors. For instance, it is known that spermidine levels decline significantly in different cell types and tissues of aging organisms . Therefore, the aging process can influence the action, efficacy, and stability of spermidine.

安全和危害

Spermidine phosphate salt hexahydrate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

生化分析

Biochemical Properties

Spermidine phosphate salt hexahydrate is known for its ability to inhibit neuronal nitric oxide synthase (nNOS) and stimulate T4 polynucleotide kinase activity . It binds and precipitates DNA, making it useful for the purification of DNA-binding proteins . The compound interacts with enzymes such as nNOS and proteins involved in DNA binding, highlighting its significance in biochemical reactions.

Cellular Effects

Spermidine phosphate salt hexahydrate has been shown to enhance cell proliferation and migration in porcine intestinal epithelial cells . It significantly elevates the rate of migration and reduces the expression of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α . Additionally, it suppresses the phosphorylation of NF-κB, indicating its role in modulating inflammatory responses .

Molecular Mechanism

At the molecular level, spermidine phosphate salt hexahydrate exerts its effects by binding to and precipitating DNA, which can be used for the purification of DNA-binding proteins . It also inhibits nNOS, affecting nitric oxide production . These interactions highlight its role in enzyme inhibition and activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

Spermidine phosphate salt hexahydrate solutions should be sterile-filtered and stored frozen to prevent deamination over time . The compound’s stability and degradation are crucial for maintaining its effectiveness in long-term studies. Regular preparation of new solutions is recommended to ensure consistent results .

Dosage Effects in Animal Models

While specific dosage effects of spermidine phosphate salt hexahydrate in animal models were not found, it is known that polyamines like spermidine can have varying effects depending on the dosage. High doses may lead to toxic or adverse effects, while optimal doses can enhance cellular functions and metabolic processes .

Metabolic Pathways

Spermidine phosphate salt hexahydrate is involved in the polyamine metabolic pathway, where it is synthesized from putrescine and converted to spermine . It interacts with enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), playing a role in regulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells, spermidine phosphate salt hexahydrate is transported and distributed through various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function in cellular processes .

Subcellular Localization

Spermidine phosphate salt hexahydrate is localized in specific subcellular compartments, where it interacts with DNA and other biomolecules . Its activity is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .

准备方法

Synthetic Routes and Reaction Conditions

Spermidine phosphate hexahydrate can be synthesized through a series of chemical reactions involving the precursor spermidine. One method involves the reaction of spermidine with phosphoric acid in the presence of water, leading to the formation of spermidine phosphate hexahydrate .

Industrial Production Methods

Industrial production of spermidine phosphate hexahydrate often involves biocatalytic methods. A novel efficient whole-cell biocatalytic method with an NADPH self-sufficient cycle has been designed and constructed by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase . This method allows for the efficient biosynthesis of spermidine from L-homoserine .

化学反应分析

Types of Reactions

Spermidine phosphate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving spermidine phosphate hexahydrate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving spermidine phosphate hexahydrate depend on the type of reaction. For example, oxidation may yield different oxidized forms of spermidine, while substitution reactions may result in derivatives with altered functional groups .

相似化合物的比较

Similar Compounds

Spermine: Another polyamine with similar functions but different molecular structure.

Putrescine: A precursor to spermidine with a simpler structure.

Cadaverine: Another polyamine with similar biological roles.

Uniqueness

Spermidine phosphate hexahydrate is unique due to its specific role in promoting autophagy and its ability to stabilize DNA structures. Its phosphate and hexahydrate forms also provide distinct properties that differentiate it from other polyamines .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Spermidine phosphate salt hexahydrate involves the reaction between spermidine and phosphoric acid followed by crystallization with hexahydrate.", "Starting Materials": [ "Spermidine", "Phosphoric acid", "Water" ], "Reaction": [ "Dissolve spermidine in water", "Add phosphoric acid to the solution", "Stir the mixture for several hours", "Filter the solution to remove any impurities", "Concentrate the solution by evaporating the water", "Cool the solution to room temperature", "Crystallize the compound by adding hexahydrate", "Filter the crystals and wash with cold water", "Dry the crystals under vacuum" ] } | |

CAS 编号 |

23273-82-7 |

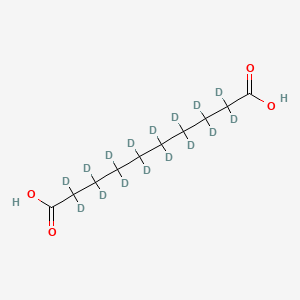

分子式 |

C7H34N3O10P |

分子量 |

351.33 g/mol |

IUPAC 名称 |

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate |

InChI |

InChI=1S/C7H19N3.H3O4P.6H2O/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4;;;;;;/h10H,1-9H2;(H3,1,2,3,4);6*1H2 |

InChI 键 |

NWDKSJXQENDBJY-UHFFFAOYSA-N |

SMILES |

C(CCNCCCN)CN.C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

规范 SMILES |

C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O |

产品来源 |

United States |

Retrosynthesis Analysis

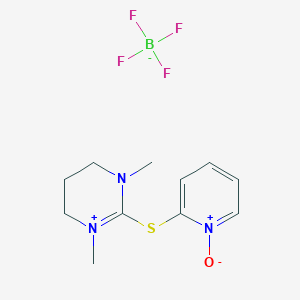

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)

![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)